Product packaging for 1-Propoxy-2-propanol(Cat. No.:CAS No. 1569-01-3)

1-Propoxy-2-propanol

Cat. No.: B075130
CAS No.: 1569-01-3
M. Wt: 118.17 g/mol
InChI Key: FENFUOGYJVOCRY-UHFFFAOYSA-N
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Description

1-Propoxy-2-propanol, also known as Propylene Glycol Propyl Ether, is a versatile and high-performance glycol ether solvent valued for its favorable evaporation rate, strong solvating power, and low toxicity. Its unique molecular structure, featuring both ether and alcohol functional groups, confers excellent coupling abilities for a wide range of resins, oils, and dyes, making it miscible with both water and many organic solvents. In research and development, this compound is extensively utilized as a key component in the formulation of advanced coatings, inks, and cleaning agents, where it acts as a coalescing aid and surface tension modifier. Its mechanism of action involves disrupting intermolecular forces, effectively dissolving hydrophobic substances while maintaining compatibility with aqueous systems. Furthermore, this compound serves as a critical reagent in organic synthesis and as a stabilizer in various chemical processes. Its relatively low volatility and favorable environmental profile make it a solvent of choice for developing "greener" industrial applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B075130 1-Propoxy-2-propanol CAS No. 1569-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propoxypropan-2-ol
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InChI

InChI=1S/C6H14O2/c1-3-4-8-5-6(2)7/h6-7H,3-5H2,1-2H3
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InChI Key

FENFUOGYJVOCRY-UHFFFAOYSA-N
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Canonical SMILES

CCCOCC(C)O
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Molecular Formula

C6H14O2
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DSSTOX Substance ID

DTXSID5029217
Record name 1-Propoxy-2-propanol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor of ether; Hygroscopic; [CHEMINFO]
Record name 2-Propanol, 1-propoxy-
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Boiling Point

150.2 °C
Record name 1-PROPOXY-2-PROPANOL
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Flash Point

48 °C (118 °F) - closed cup
Record name 1-PROPOXY-2-PROPANOL
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Solubility

Miscible with water
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Density

0.8886 g/cu cm at 20 °C
Record name 1-PROPOXY-2-PROPANOL
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Vapor Pressure

1.7 [mmHg], 2.2125 mm Hg at 25 °C
Record name 1-Propoxy-2-propanol
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CAS No.

1569-01-3
Record name 1-Propoxy-2-propanol
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Record name 2-Propanol, 1-propoxy-
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Synthesis Methodologies and Reaction Pathways

Established Synthetic Routes

Reaction of Propylene (B89431) Glycol with Propyl Alcohol

One of the primary methods for synthesizing 1-propoxy-2-propanol is the reaction of propylene glycol with propyl alcohol. ontosight.ai This process typically requires the presence of an acid catalyst to facilitate the etherification reaction. ontosight.ai The reaction involves the nucleophilic attack of the hydroxyl group of propyl alcohol on the propylene glycol molecule, leading to the formation of this compound and water.

Reaction of Propylene Oxide with Alcohols

A widely employed industrial method for producing propylene glycol ethers, including this compound, involves the reaction of propylene oxide with an alcohol. google.comresearchgate.net In this case, propylene oxide reacts with n-propanol. zhishangchemical.com This reaction is typically catalyzed by an alkali or alkaline earth metal alkoxide. google.com The process can be carried out in batch, semi-batch, or continuous modes. google.com The reaction is exothermic, and temperature control is crucial, with typical reaction temperatures ranging from 50°C to 250°C. google.com The ring-opening of the propylene oxide can lead to the formation of two isomers: the desired this compound and the secondary isomer, 2-propoxy-1-propanol (B159945). google.com The use of excess alcohol is a common strategy to suppress the formation of by-products.

The reaction mechanism involves the nucleophilic attack of the alcohol on the less sterically hindered carbon of the propylene oxide ring, which is facilitated by the catalyst. This ring-opening results in the formation of the ether-alcohol. While alkaline catalysts are common, other systems like zinc-magnesium-aluminium (ZnMgAl) catalysts have also been used for the synthesis of related glycol ethers. atamanchemicals.com

Direct Alkylation of Glycols

Another established route for the synthesis of propylene glycol ethers is the direct alkylation of a selected glycol with a suitable alkylating agent, such as a dialkyl sulfate, in the presence of an alkali. researchgate.net This method provides an alternative to the propylene oxide route for producing this compound. Research has also explored the direct reductive alkylation of 1,2-propanediol with acetone, which can yield 1-isopropoxy-2-propanol, a structurally related compound. mdpi.com This one-step process can be conducted under moderate hydrogen pressure and temperatures. mdpi.com

Emerging Synthetic Strategies

Catalytic Reaction Distillation Techniques

Catalytic reaction distillation, also known as reactive distillation, is an emerging technology that combines the chemical reaction and distillation separation into a single unit. This integrated process has been explored for the synthesis of glycol ethers like 1-methoxy-2-propanol (B31579). researchgate.net The continuous removal of products from the reaction zone can shift the equilibrium, potentially leading to higher conversions and selectivities. For the synthesis of 1-methoxy-2-propanol, a related compound, computer simulations have been used to determine optimal operating conditions in a catalytic distillation column. researchgate.net

Ionic Liquid Catalysis in Micro-Tubular Circulating Reactors

The use of ionic liquids as catalysts in micro-tubular circulating reactors represents a novel approach to the synthesis of propylene glycol ethers. researchgate.netdntb.gov.ua Ionic liquids are salts that are liquid at low temperatures and can act as both catalysts and solvents. Their use can offer advantages in terms of reaction rates and selectivity. researchgate.net For the synthesis of 1-methoxy-2-propanol, a highly efficient process has been demonstrated using ionic liquid catalysts in a micro-tubular circulating reactor. sciopen.comsciencechina.cn This approach addresses the mass and heat transfer limitations often encountered in traditional stirred reactors. researchgate.net Research has shown that certain ionic liquids, such as tetrabutylphosphonium (B1682233) carboxylates, exhibit good catalytic activities and selectivities in the alcoholysis of propylene oxide with various alcohols, including n-propanol. acs.org These catalysts can often be recovered and reused multiple times without a significant loss of activity. acs.org The proposed mechanism for ionic liquid catalysis involves a dual activation of the reactants. researchgate.net

Sustainable and Green Chemistry Approaches

The synthesis of this compound is increasingly being viewed through the lens of green and sustainable chemistry, which prioritizes the reduction of hazardous substances, the use of renewable resources, and the improvement of energy efficiency. core.ac.uk An ideal synthesis is characterized by high atom economy, the use of non-hazardous reagents derived from renewable feedstocks, and minimal waste generation. core.ac.uk

A significant advancement in the sustainable production of propylene glycol ethers like this compound involves the use of bio-based feedstocks. The traditional synthesis relies on propylene oxide, which is derived from fossil fuels. acs.org A greener alternative starts with 1,2-propanediol produced from renewable sources such as glycerol (B35011), a byproduct of biodiesel production. acs.orgresearchgate.net This bio-based 1,2-propanediol can then be used as a precursor, aligning the synthesis with the principles of a circular economy. researchgate.net

Another key area of green chemistry is the development and use of advanced catalytic systems. Traditional synthesis often employs homogeneous alkaline catalysts like sodium hydroxide (B78521), which can be difficult to separate from the reaction mixture. Modern approaches focus on heterogeneous catalysts, such as nano metal oxides (e.g., α-Fe₂O₃), zeolites, and ion-exchange resins. mdpi.comrsc.org These solid catalysts offer several advantages, including easier separation from the product, potential for regeneration and reuse, and often higher selectivity, which minimizes waste. core.ac.uk For instance, bifunctional catalysts have been shown to maintain over 90% regioselectivity for the desired product over multiple reaction cycles, enhancing cost-effectiveness.

Solvent-free reaction conditions represent another important green strategy. nih.gov Performing the synthesis "neat," where the alcohol reactant also serves as the solvent, eliminates the need for additional organic solvents, which are often volatile and contribute to pollution. This approach simplifies the process and reduces the environmental impact. nih.gov Furthermore, research into optimizing reaction conditions to be highly concentrated or solvent-free has shown potential for increased catalyst activity, allowing for lower catalyst loadings. nih.gov

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound, maximizing yield, and minimizing unwanted byproducts.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. In the synthesis of alkoxy propanols, the activation energies of the main and side reactions dictate the product distribution at different temperatures.

Research on the epoxidation of propylene in the presence of methanol (B129727) has shown that the formation of 1-methoxy-2-propanol (a close analog of this compound) becomes the dominant reaction pathway at higher temperatures (e.g., 80°C). acs.orgresearchgate.net This indicates that the activation energy for the formation of 1-methoxy-2-propanol via the ring-opening of propylene oxide is higher than the activation energy for the formation of propylene oxide itself. acs.orgresearchgate.net Consequently, increasing the temperature favors the formation of the glycol ether over the epoxide. researchgate.net

In a related esterification reaction to produce 1-methoxy-2-propyl acetate (B1210297) from 1-methoxy-2-propanol using an Amberlyst-35 ion-exchange resin catalyst, the apparent activation energy was determined to be 62.0 ± 0.2 kJ/mol. mdpi.com While this value is for a subsequent reaction, it provides insight into the energy requirements of transformations involving propylene glycol ethers.

The distribution of products in the synthesis of this compound is highly sensitive to reaction conditions such as temperature, pressure, catalyst loading, and the molar ratio of reactants.

Temperature: As noted, temperature has a significant effect on selectivity. At lower temperatures (e.g., 25°C), the formation of propylene oxide is favored, while at temperatures above 50°C, the selectivity towards 1-methoxy-2-propanol increases substantially. acs.orgresearchgate.net For the synthesis of 1-isopropoxy-2-propanol, a typical temperature range is 120–140°C, as higher temperatures increase the conversion rate.

Reactant Molar Ratio: Using an excess of the alcohol reactant (e.g., propanol) is a common strategy to suppress the formation of byproducts. In the synthesis of related 1-alkoxy-2-propanols, a molar ratio of propylene oxide to alcohol ranging from 1:5 to 1:10 is typical. This excess of alcohol favors the reaction between the epoxide and the alcohol rather than the self-polymerization of propylene oxide, which leads to oligomeric ethers.

Catalyst Loading: The concentration of the catalyst influences the reaction rate. For the esterification of 1-methoxy-2-propanol, the reaction rate increases with catalyst loading up to a certain point (e.g., 10 wt%). mdpi.compreprints.org However, using an excessive amount of catalyst may not significantly improve the yield and can introduce mass transfer limitations, in addition to increasing costs. mdpi.com

Pressure: The reaction is often carried out under elevated pressure (e.g., ~15 atm) to maintain the reactants in the liquid phase and improve reaction kinetics.

The table below summarizes typical reaction parameters for the synthesis of 1-alkoxy-2-propanols.

ParameterTypical Range/ValueNotes
Reactant Molar Ratio Propylene oxide : Alcohol = 1:5 to 1:10Excess alcohol suppresses byproduct formation.
Catalyst Sodium Hydroxide (~0.02 wt%) or heterogeneous catalystsAlkaline catalysts are common; solid acids are a green alternative. rsc.org
Temperature 120–140 °CHigher temperatures increase conversion but can affect selectivity. acs.org
Pressure ~15 atmMaintains reactants in the liquid phase.

The primary challenge in the synthesis of this compound is controlling the formation of unwanted side products. The main reaction involves the nucleophilic attack of propanol (B110389) on the propylene oxide ring. This ring-opening can occur at either of the two carbon atoms of the epoxide.

Attack at the less hindered carbon yields the desired primary product, this compound (the α-isomer).

Attack at the more hindered carbon results in the formation of the isomeric byproduct, 2-propoxy-1-propanol (the β-isomer).

The primary side products are therefore the structural isomer and oligomeric ethers. Common byproducts identified in related processes include:

2-alkoxy-1-propanol: The primary isomeric byproduct. researchgate.netacs.org

Dipropylene glycol and tripropylene (B76144) glycol monoalkyl ethers: Formed from the reaction of propylene oxide with the hydroxyl group of a previously formed glycol ether molecule. acs.orggoogle.com

Propylene glycol: Formed if water is present in the reaction mixture, leading to the hydrolysis of propylene oxide. acs.orgresearchgate.netacs.org

Further secondary side reactions can occur, leading to trace amounts of other impurities. These can include hydroxyacetone, methoxyacetone, formic acid, and methyl formate, particularly when hydrogen peroxide is involved in the process. researchgate.netacs.org

Strategies to minimize these byproducts include using an excess of the alcohol reactant and carefully controlling the temperature. Additionally, it has been shown that adding a small amount (0.5–3.0 wt%) of the isomeric byproduct (2-alkoxy-1-propanol) to the initial reaction mixture can surprisingly increase the selectivity for the desired 1-alkoxy-2-propanol to as high as 94 mol%. google.com This additive likely acts as a reaction modifier, possibly by influencing the reaction equilibrium or stabilizing intermediates.

Chemical Reactivity and Transformation Mechanisms

Reaction with Photochemically-Produced Hydroxyl Radicals

In the atmosphere, 1-propoxy-2-propanol is expected to exist entirely as a vapor due to its vapor pressure of 2.21 mm Hg at 25°C. guidechem.comnih.gov The primary degradation pathway for the vapor-phase compound is its reaction with hydroxyl (•OH) radicals, which are produced photochemically in the atmosphere. guidechem.comnih.gov This reaction initiates the breakdown of the molecule into other substances. nih.gov The process involves the abstraction of a hydrogen atom from the this compound molecule by the highly reactive hydroxyl radical, leading to the formation of alkyl radicals. nih.gov Studies on analogous compounds like 3-methoxy-1-propanol (B72126) show that the primary attack site for hydroxyl radicals is typically the hydrogen atoms on the carbon atoms adjacent to the ether oxygen. nih.gov

The rate at which this compound degrades in the atmosphere is quantified by its reaction rate constant and resulting half-life. The rate constant for its vapor-phase reaction with hydroxyl radicals is estimated to be 2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Based on this rate constant and a typical atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³, the atmospheric half-life of this compound is calculated to be approximately 15 hours. nih.gov This relatively short half-life indicates rapid degradation in the atmosphere. nih.gov

Atmospheric Degradation Data for this compound

Parameter Value Source
Reaction Rate Constant 2.6 x 10⁻¹¹ cm³/molecule-sec (at 25°C) nih.gov

| Estimated Half-Life | ~15 hours | nih.gov |

Absence of Hydrolysis under Environmental Conditions

This compound is not expected to undergo hydrolysis in the environment. guidechem.comnih.gov This stability is due to the absence of functional groups, such as esters or amides, that are susceptible to hydrolysis under typical environmental conditions of pH and temperature. guidechem.comnih.gov Therefore, hydrolysis is not considered a significant environmental fate process for this compound. nih.govnih.gov

Interactions with Other Chemical Species

Like other glycol ethers and compounds with secondary alcohol structures (e.g., isopropanol), this compound has the potential to form explosive peroxide crystals upon exposure to atmospheric oxygen. unm.eduutk.edu This process, known as autoxidation or peroxidation, is accelerated by exposure to light, heat, and potential contaminants. utk.edu The mechanism involves the reaction of the chemical with oxygen, which can occur even in unopened containers if oxygen is present in the headspace. Evaporation or distillation can concentrate these less volatile peroxides, increasing the risk of explosion. unm.edu The presence of crystalline solids in the liquid or on the container cap can indicate peroxide formation.

This compound is incompatible with strong oxidizing agents. nih.govindenta.com Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion. scbt.com Research on analogous compounds such as 1-methoxy-2-propanol (B31579) and 1-methoxy-2-propanol acetate (B1210297) also indicates incompatibility with strong acids and strong bases. Therefore, it is prudent to avoid contact between this compound and these classes of chemicals.

Potential for Peroxide Formation with Atmospheric Oxygen

Derivatization and Analogous Compound Research

Derivatization is a technique used to convert a chemical compound into a product of similar structure, called a derivative, which may be more suitable for a specific analytical method. For instance, research has been conducted on using 1-propanol (B7761284), a related alcohol, as a derivatizing agent for certain chlorides to facilitate their analysis by gas chromatography-mass spectrometry (GC-MS). rsc.org

Research on compounds analogous to this compound, such as other propylene (B89431) glycol ethers, provides further insight into its chemical reactivity. Studies on the atmospheric degradation of 3-methoxy-1-propanol (3M1P) by hydroxyl radicals have shown that the reaction leads to the formation of products like methyl formate, 3-hydroxypropyl formate, and glycolaldehyde. nih.govfigshare.com The calculated tropospheric lifetime for 3M1P is about 15 hours, which is consistent with the estimated half-life for this compound. nih.gov Similarly, the acetate form, 1-methoxy-2-propanol acetate (PMA), is also degraded in the atmosphere by reaction with hydroxyl radicals, with an estimated half-life of 32 hours. oecd.org This body of research on similar molecules reinforces the understanding of the atmospheric degradation pathways and reactivity patterns of this compound.

Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 15286
1-Methoxy-2-propanol 7900
1-Methoxy-2-propanol acetate 7946
3-Methoxy-1-propanol 15299
Hydroxyl radical 439
Oxygen 977
1-Propanol 1031
Isopropanol 3776
Methyl formate 6558

Synthesis of 1-Amino-3-propoxy-2-propanol Derivatives

The synthesis of derivatives from this compound often involves the transformation of its functional groups, primarily the hydroxyl and the subsequent introduction of an amino group to form 1-amino-3-propoxy-2-propanol. This key intermediate serves as a versatile building block for a variety of derivatives.

A primary route to obtaining 1-amino-3-propoxy-2-propanol begins with the reaction of 1-propanol with epichlorohydrin, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂), to form 1-chloro-3-propoxy-2-propanol. This intermediate is then treated with a base, such as sodium hydroxide (B78521) (NaOH), to yield 3-propoxy-1,2-epoxypropane. Subsequent reaction of this epoxide with ammonia (B1221849) affords the target 1-amino-3-propoxy-2-propanol researchgate.net.

One of the most well-documented transformations of 1-amino-3-propoxy-2-propanol is its condensation with various aldehydes to form substituted 1,3-oxazolidines. This reaction typically proceeds by mixing the amino alcohol with an aldehyde, which can lead to a temperature increase to between 90-100°C, and is often carried out with azeotropic distillation to remove the water formed during the reaction researchgate.net. The general scheme for this reaction is the cyclization of the intermediate Schiff base (azomethine) formed between the amino alcohol and the aldehyde researchgate.netscribd.com. The nature of the aldehyde's R group (e.g., methyl, propyl, phenyl) determines the substitution on the resulting oxazolidine (B1195125) ring researchgate.net.

The synthesis of β-amino alcohols, a class to which 1-amino-3-propoxy-2-propanol belongs, is a significant area of organic synthesis due to their presence in many biologically active molecules researchgate.netscielo.br. General methods for their synthesis often involve the nucleophilic ring-opening of epoxides with amines scielo.brresearchgate.netnih.gov. For instance, 1-[4-(1-adamantyl)phenoxy]glycidyl ether reacts with various amines to yield the corresponding 1-[4-(1-adamantyl)phenoxy]-3-alkyl(dialkyl)amino-2-propanols researchgate.net. This highlights a general strategy where a substituted glycidyl (B131873) ether, analogous to 3-propoxy-1,2-epoxypropane, can be opened by a wide range of amines to create a diverse library of β-amino alcohol derivatives.

The following table summarizes the synthesis of various 1,3-oxazolidine derivatives from 1-amino-3-propoxy-2-propanol and different aldehydes researchgate.net.

Aldehyde ReactantR GroupResulting 1,3-Oxazolidine Derivative
AcetaldehydeMethyl (Me)2-Methyl-5-(propoxymethyl)-1,3-oxazolidine
ButyraldehydePropyl (Pr)2-Propyl-5-(propoxymethyl)-1,3-oxazolidine
BenzaldehydePhenyl (Ph)2-Phenyl-5-(propoxymethyl)-1,3-oxazolidine

Structure-Activity Relationships of Derivatives

The derivatives of 1-amino-3-propoxy-2-propanol, particularly the 1,3-oxazolidines, exhibit a broad spectrum of biological activities researchgate.net. The structure of these derivatives plays a crucial role in their biological function. The substituents on the oxazolidine ring, which are determined by the initial aldehyde and the amino alcohol, are key determinants of activity.

Research has shown that 1,3-oxazolidine derivatives can act as antimicrobial agents researchgate.net. For example, compounds synthesized from 1-amino-3-propoxy-2-propanol and various aldehydes have demonstrated activity against fungi researchgate.net. Furthermore, this class of compounds serves as precursors for pharmaceuticals used in treating conditions like arrhythmia and stenocardia, and some derivatives have shown potential antitumor activity researchgate.net.

In broader studies of β-amino alcohol derivatives, specific structural features are correlated with distinct biological activities. For example, certain β-amino alcohol derivatives that inhibit the Toll-like receptor 4 (TLR4) signaling pathway have been investigated as potential agents for treating severe sepsis nih.gov. In these studies, the nature of the aryl alkoxy group and the substituents on the amine were varied to understand their impact on inhibitory activity nih.gov.

The introduction of bulky or specific functional groups can significantly influence the biological profile. A study on 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol derivatives, which share the core aminopropanol (B1366323) structure, found that these compounds exhibited a high level of antimicrobial activity researchgate.net. The adamantyl group, a bulky lipophilic moiety, is a key feature in these active compounds.

The following table outlines the observed biological activities for different classes of derivatives related to 1-amino-3-propoxy-2-propanol.

Derivative ClassKey Structural FeaturesObserved Biological ActivityReference
1,3-OxazolidinesVaried substitution at C2 of the oxazolidine ringAntimicrobial, Antitumor (potential), Precursors for antiarrhythmic drugs researchgate.net
β-Amino alcoholsSubstituted aryl alkoxy and pyrazole (B372694) moietiesInhibition of TLR4 signaling pathway nih.gov
1-Amino-3-(adamantylphenoxy)-2-propanolsAdamantyl group on the phenoxy ringHigh antimicrobial activity researchgate.net
3-(Aminooxy)propanaminesFluoro-substitution at C2Inhibition of ornithine decarboxylase nih.gov

Isomer Specificity in Chemical Reactions

The presence of a chiral center at the C2 position of the propanol (B110389) backbone in this compound and its derivatives means that stereoisomers (enantiomers and diastereomers) exist. The specific stereochemistry of these molecules can profoundly influence their chemical reactivity and biological activity.

The synthesis of specific isomers of alkoxypropanols, such as this compound, often requires stereoselective methods. The ring-opening of propylene oxide with an alcohol is a common industrial method, and the regioselectivity of this reaction (attack at the more or less substituted carbon of the epoxide) determines the primary product isomer google.com. The use of specific catalysts, such as chiral metal-salen complexes, can be employed to achieve asymmetric ring-opening, leading to enantiomerically enriched products . For instance, the reaction of propylene oxide with methanol (B129727) in the presence of a racemic catalyst with a planar coordination geometry can yield 1-methoxy-2-propanol with high selectivity over its 2-methoxy-1-propanol isomer google.com.

When 1-amino-3-propoxy-2-propanol is used to synthesize more complex molecules, the stereochemistry of the starting material can direct the stereochemical outcome of the reaction. The synthesis of 4,5-disubstituted oxazolidines can be stereospecific, and using optically active (resolved) amino alcohols as starting materials leads to the formation of optically active oxazolidine isomers researchgate.net. Chiral β-amino alcohols are frequently used as chiral auxiliaries or ligands in asymmetric synthesis researchgate.netacs.org.

The generation of chiral β-amino alcohols can be achieved through various enantioselective methods, including acs.org:

Asymmetric hydrogenation

Asymmetric nucleophilic addition to imines

Asymmetric aminohydroxylation of alkenes

Asymmetric ring-opening of epoxides or aziridines

The synthesis of chiral epoxides, which are precursors to chiral β-amino alcohols, is a key step. The use of chiral catalysts in these syntheses can result in high enantiomeric excess of the desired product nih.gov. For example, the synthesis of chiral β-amino alcohols can be accomplished from chiral epoxides with microwave conditions not affecting the enantioselectivity nih.gov.

The importance of stereochemistry is also evident in the biological activity of the final derivatives. Different enantiomers of a chiral drug can have different potencies and effects. For example, the introduction of a chiral amino acid ester to a flavonoid core resulted in two enantiomeric derivatives with different potencies in suppressing tumor angiogenesis mdpi.com. This underscores the necessity of controlling stereochemistry during the synthesis of biologically active molecules derived from chiral building blocks like 1-amino-3-propoxy-2-propanol.

Environmental Fate and Ecotoxicological Studies

Environmental Partitioning and Mobility

The partitioning and mobility of 1-propoxy-2-propanol in the environment are key to understanding its potential impact. These processes are largely governed by the compound's soil adsorption coefficient (Koc) and its Henry's Law constant.

Based on an estimated soil adsorption coefficient (Koc) value of 2, this compound is expected to have very high mobility in soil. nih.govguidechem.comechemi.com This low Koc value, derived from structure estimation methods based on molecular connectivity indices, suggests that the compound will not adsorb significantly to soil particles and will readily move through the soil profile. nih.govguidechem.comechemi.com

The potential for this compound to volatilize from water and soil is determined by its Henry's Law constant. With an estimated Henry's Law constant of 3.4 x 10⁻⁷ atm-cu m/mole, the compound is considered essentially nonvolatile from water and moist soil surfaces. nih.govguidechem.com This indicates that volatilization is not a significant environmental fate process for this chemical in these compartments. nih.govguidechem.com However, due to its vapor pressure of 2.21 mm Hg at 25°C, there is a potential for volatilization from dry soil surfaces. nih.govguidechem.com

When released into water, this compound is not expected to adsorb to suspended solids and sediment, a behavior consistent with its low estimated Koc value. nih.govguidechem.com Furthermore, its high water solubility and low estimated bioconcentration factor (BCF) of 3 suggest a low potential for accumulation in aquatic organisms. nih.govguidechem.com Hydrolysis is not anticipated to be a significant environmental fate process as the compound lacks functional groups that would hydrolyze under typical environmental conditions (pH 5 to 9). nih.gov

Volatilization from Water and Soil Surfaces

Biodegradation Pathways

Biodegradation is a primary mechanism for the removal of this compound from the environment. ontosight.ai Studies have shown that it is readily biodegradable under aerobic conditions. ontosight.aiindenta.combio-circle.de

Research indicates that aerobic biodegradation is an important fate process for this compound in both soil and water. nih.govguidechem.com In one study following OECD 301A guidelines, this compound had a half-life of 10.5 days with 92% removal of dissolved organic carbon (DOC). echemi.com Another study using an APHA method showed that 64% of the theoretical biochemical oxygen demand (BOD) was reached after 20 days. nih.govechemi.com These findings suggest that biodegradation is a significant pathway for the breakdown of this compound in the environment. guidechem.com A study on propylene (B89431) glycol ethers (PGEs) in general also found that significant aerobic biodegradation was observed, with half-lives in the range of 5-25 days. nih.gov

Biodegradation Data for this compound
Test GuidelineResultDurationReference
OECD 301A92% DOC Removal (Half-life: 10.5 days)Not Specified echemi.com
APHA Method64% of Theoretical BOD20 days nih.govechemi.com
OECD 301A91.5% - Readily biodegradable28 days indenta.combio-circle.de

The rate of biodegradation of glycol ethers can be influenced by various environmental factors. For instance, a study on other propylene glycol ethers demonstrated that degradation rates were slower in sandy soil, which was attributed to a lower concentration of microorganisms. oup.com While specific data on the influence of factors like temperature, pH, and nutrient availability on the biodegradation of this compound are limited, the general principles of microbial degradation suggest these would also play a role.

Aerobic Biodegradation in Water and Soil

Bioconcentration and Bioaccumulation Potential

The potential for this compound to concentrate in aquatic organisms is considered to be low. nih.govechemi.com An estimated bioconcentration factor (BCF) of 3 was calculated for fish. nih.govechemi.com This estimation was derived using a regression-derived equation and an estimated log Kow (octanol-water partition coefficient) of 0.49. echemi.com According to standard classification schemes, a BCF value of this magnitude suggests a low potential for bioconcentration in aquatic life. nih.govechemi.com For the related compound 1-methoxy-2-propanol (B31579), bioaccumulation is also not expected, with a reported partition coefficient (Pow) of less than 1. sigmaaldrich.com

Based on its low bioconcentration factor, this compound is not expected to bioaccumulate significantly in food webs. oecd.orgnih.gov Materials with a low BCF are unlikely to magnify in concentration as they move up the food chain. The EPA has noted for analogous substances that even if they are persistent in the environment, a low potential for bioaccumulation means that repeated exposures are not anticipated to lead to cumulative effects in the food chain via organism accumulation. epa.gov Furthermore, some safety assessments explicitly state that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). indenta.com

Estimated Bioconcentration Factors (BCF) in Aquatic Organisms

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

This compound exhibits low acute toxicity to aquatic organisms. indenta.com Static tests have been conducted on several representative species, with the results indicating that high concentrations are required to elicit an acute toxic response. The 96-hour median lethal concentration (LC50) in fish, specifically the rainbow trout (Oncorhynchus mykiss), was determined to be greater than 100 mg/L. indenta.comlgcstandards.com For aquatic invertebrates, the 48-hour LC50 for the water flea (Daphnia magna) was also found to be greater than 100 mg/L. indenta.com Algae appear to be less sensitive, with a 72-hour median effective concentration (EC50) for Pseudokirchneriella subcapitata reported at 3,440 mg/L. indenta.com

Interactive Data Table: Acute Ecotoxicity of this compound

SpeciesType of TestEndpointConcentration (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)Fish, staticLC50> 10096 hours indenta.com
Daphnia magna (Water Flea)Invertebrate, staticLC50> 10048 hours indenta.com
Pseudokirchneriella subcapitata (Green Algae)Algae, staticEC503,44072 hours indenta.com

Specific studies on the chronic ecotoxicological effects of this compound were not identified in the searched literature. However, chronic toxicity data for analogous substances are available. In an EPA assessment for a related chemical, estimated chronic toxicity values (ChVs) for fish, aquatic invertebrates, and algae were 3 mg/L, 2 mg/L, and 141 mg/L, respectively. epa.gov

For the related compound 1-methoxy-2-propanol acetate (B1210297) (PMA), which hydrolyzes to form PGME, chronic toxicity studies have been conducted. The 14-day No-Observed-Effect Concentration (NOEC) for the fish Oryzias latipes was 47.5 mg/L, and the 21-day NOEC for reproduction in Daphnia magna was ≥100 mg/L. oecd.org While this data provides context, direct chronic studies on this compound are needed for a complete assessment.

Mechanisms of Ecotoxicity

The ecotoxicity of this compound, a member of the propylene glycol ether (PGE) family, is primarily understood through the mechanism of non-polar narcosis. This mode of action is considered a baseline toxicity, representing the minimum toxic potential expected from any organic substance. echemi.comresearchgate.net

Non-polar narcosis does not involve specific chemical reactions between the toxicant and biological molecules. Instead, the toxicity is directly related to the partitioning of the chemical into the lipid bilayers of cell membranes in aquatic organisms. researchgate.net The accumulation of this compound within these membranes disrupts their normal function, leading to a state of narcosis. This disruption is a physical, rather than chemical, process. The hydrophobicity of a substance, often measured by its octanol-water partition coefficient (log Kow), is a key determinant of its potential to cause non-polar narcosis. researchgate.netresearchgate.net Propylene glycol ethers, in general, have low octanol-water partition coefficients, which corresponds to their generally low to moderate aquatic toxicity. researchgate.net

The toxic effects observed in aquatic organisms exposed to this compound are therefore characteristic of this non-specific mechanism. Research on various propylene glycol ethers indicates that they exhibit this baseline toxicity, with acute aquatic toxicity studies showing LC50 values for freshwater fish ranging from over 100 to greater than 20,000 mg/L. researchgate.net For this compound specifically, the toxicity to fish (Oncorhynchus mykiss) has been reported with an LC50 greater than 100 mg/L for a 96-hour exposure. echemi.comchemicalbook.com

It is also important to consider the metabolic pathways of this compound in organisms. Studies on related propylene glycol ethers, such as propylene glycol monomethyl ether (PGME), show that the primary metabolic route is O-dealkylation, which breaks down the ether linkage. europa.eu This process results in the formation of propylene glycol and the corresponding alcohol. europa.euscribd.comnih.gov Propylene glycol is a substance of low toxicity and is readily metabolized by organisms into lactate (B86563) and pyruvate, eventually being exhaled as carbon dioxide. europa.eunih.gov This metabolic pathway is a key distinction from the ethylene (B1197577) glycol ether series, where metabolism can lead to the formation of more toxic acidic metabolites. scribd.com For this compound, the available evidence suggests that the parent compound is responsible for the observed ecotoxicity via narcosis, rather than the formation of more potent metabolites.

The following table summarizes the acute aquatic toxicity data for this compound, which is consistent with the non-polar narcosis mechanism of action.

SpeciesExposure DurationEndpointValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC50>100 echemi.comchemicalbook.com
Daphnia magna (Water Flea)24 hoursLC50>100 echemi.com
Daphnia magna (Water Flea)48 hoursLC50>100 chemicalbook.com
Pseudokirchneriella subcapitata (Green Algae)72 hoursEC503440 echemi.com

Toxicological Research and Health Effects

In Vitro Toxicological Assessments

In vitro studies were conducted to assess the potential of 1-propoxy-2-propanol to cause genetic mutations or chromosomal damage. The compound was tested for genotoxicity using Salmonella typhimurium tester strains TA98, TA100, TA1535, and TA1537, as well as the Escherichia coli tester strain WP2ucrA, with concentrations ranging from 100 to 5000 µ g/plate . The results of these tests were negative. nih.gov Additionally, a chromosomal aberration assay using hamster ovary cells showed a negative result. indenta.com An in vitro chromosomal aberration assay utilizing rat lymphocytes also yielded a negative result. nih.gov

This compound has been identified as a skin and eye irritant. nih.govontosight.ai Studies on rabbits indicated that the substance is irritating to the eyes. indenta.com Prolonged contact with the skin may lead to redness and irritation. lgcstandards.com High concentrations of the vapor can cause pronounced eye irritation. scbt.com While it is not classified as a skin sensitizer, it can cause inflammation of the skin upon contact in some individuals and may exacerbate pre-existing dermatitis. lgcstandards.comscbt.com Inhalation of vapors may cause respiratory irritation. nih.gov

Genotoxicity Studies

In Vivo Toxicological Assessments

Acute toxicity studies have been performed to determine the short-term effects of exposure to this compound through various routes.

Oral: The acute oral lethal dose (LD50) in rats has been reported to be between 2.490 g/kg and 3.0 g/kg. nih.govindenta.com Another study reported an oral LD50 in rats of 2490 mg/kg. lgcstandards.com

Dermal: The acute dermal LD50 in rabbits was found to be 4.330 mg/kg in one study and 3550 mg/kg in another. indenta.comlgcstandards.com A separate study on rabbits reported a dermal LD50 of 2,805 mg/kg. 3m.com Following acute covered dermal application in rabbits, signs such as erythema, edema, ecchymosis, desquamation, and eye irritation were observed. nih.gov

Inhalation: Inhalation of substantially saturated vapor at room temperature can lead to a severe loss of coordination and anesthesia in rats. nih.gov One study reported an inhalation LC50 in rats of greater than 11.8 mg/l for a 4-hour exposure to a dust/mist form of the substance. 3m.com

Table 1: Acute Toxicity of this compound

Test Species Route Value Reference
LD50 Rat Oral 2.8 to 3.0 g/kg nih.gov
LD50 Rat Oral 2490 mg/kg indenta.comlgcstandards.com
LD50 Rabbit Dermal 4.330 mg/kg indenta.com
LD50 Rabbit Dermal 3550 mg/kg lgcstandards.com
LD50 Rabbit Dermal 2,805 mg/kg 3m.com
LC50 Rat Inhalation > 11.8 mg/l (4h) 3m.com

Information regarding specific subchronic and chronic toxicity studies exclusively on this compound is limited in the provided search results. However, read-across approaches are sometimes used, where data from structurally similar chemicals are used to predict the toxicity of the substance . For instance, a 14-week inhalation study on a related compound in rats showed no adverse effects up to the highest concentration tested, which was 300 ppm. umweltbundesamt.de

Prolonged exposure to this compound has been associated with central nervous system (CNS) depression. ontosight.ai In animal studies, high concentrations have been shown to cause CNS depression. nih.govhaz-map.com Signs of neurotoxicity, including ataxia (loss of coordination) and prostration, were observed in experimental animals following gavage, inhalation, or percutaneous exposure. dtic.mil

Reproductive and Developmental Toxicity Studies

Data regarding the reproductive and developmental toxicity of this compound are limited. However, in an inhalation study conducted on rats, the compound was not classified for developmental toxicity. 3m.com The study established a No-Observed-Adverse-Effect Level (NOAEL) of 3.6 mg/L during the period of organogenesis. 3m.com Several safety data sheets for the compound state that no data is available for reproductive toxicity. trc-corp.comgjchemical.comchemicalbook.com

Organ-Specific Toxicity

Research into the organ-specific effects of this compound has identified potential impacts on the liver and kidneys following recurrent overexposure. trc-corp.com Inhalation may also cause irritation to the respiratory tract. gjchemical.comnih.gov

A specific study on rats evaluated the compound for specific target organ toxicity. The findings are summarized in the table below.

Route of ExposureTarget Organs InvestigatedResultSpeciesTest Details
InhalationLiver, Kidney, BladderNot ClassifiedRatNOAEL: 9.5 mg/l over an 11-day exposure period. 3m.com

Metabolic Pathways and Biotransformation in Biological Systems

The metabolism of this compound is influenced by its isomeric structure, which dictates the resulting metabolites and their potential toxicity.

Propylene (B89431) glycol alkyl ethers, as a class, can exist as two constitutional isomers depending on the position of the ether linkage. This compound is the alpha-isomer, a secondary alcohol. Its corresponding beta-isomer is 2-propoxy-1-propanol (B159945), a primary alcohol. The metabolism of these isomers can differ significantly.

The biotransformation of this compound is expected to follow pathways similar to other glycol ethers. The alpha-isomer (this compound) is anticipated to be metabolized via oxidation of the secondary alcohol group to form a ketone, or through ether cleavage.

Based on analogous compounds, the metabolic process for the alpha-isomer can lead to the formation of propylene glycol, which can then enter the tricarboxylic acid (TCA) cycle and be further broken down to carbon dioxide. europa.eu Another significant metabolic route for glycol ethers is conjugation with glucuronide or sulfate, which facilitates excretion. europa.eueuropa.eu The beta-isomer, 2-propoxy-1-propanol, would likely be oxidized first to an aldehyde and subsequently to 2-propoxypropanoic acid.

Isomer-Specific Metabolism

Human Exposure and Health Risk Assessment

Understanding human exposure is critical for assessing health risks, particularly in occupational settings.

The primary routes of occupational exposure to this compound are through inhalation of its vapors and direct dermal contact with the liquid. nih.gov Workplaces where the compound is produced or used are the main environments for such exposures. nih.gov Engineering controls such as local exhaust ventilation are recommended to minimize inhalation. nordwest.com The use of protective gloves and clothing is advised to prevent skin contact. nordwest.com

A National Occupational Exposure Survey (NOES) conducted between 1981 and 1983 statistically estimated that 5,055 workers in the US were potentially exposed to this compound. nih.gov More recent data from 2012 indicated that the number of persons reasonably likely to be exposed during manufacturing, processing, or use in the United States can range from fewer than 10 to nearly 500 workers per facility. nih.gov

General Population Exposure from Consumer Products

The general population may be exposed to this compound through the use of various consumer products. nih.govguidechem.com The primary routes of exposure are inhalation of vapors and dermal contact with products containing the compound. nih.govguidechem.com this compound is a member of the propylene glycol ethers (P-series) family of solvents, which are widely used in many household and commercial applications. taylorandfrancis.comatamanchemicals.comatamankimya.com

Its properties as an effective solvent and coupling agent have led to its inclusion in a diverse range of product categories. guidechem.comthegoodscentscompany.com Monitoring data has confirmed that these uses can lead to exposure for the general public. nih.govguidechem.com

Below is a table summarizing the types of consumer products that may contain this compound, leading to potential exposure for the general population.

Product CategorySpecific Use/ApplicationPrimary Exposure Route(s)Source(s)
Cleaning ProductsAll-purpose cleaners, glass cleaners, degreasers, grease removers, liquid soapsInhalation, Dermal nih.govguidechem.comatamanchemicals.comatamankimya.comfsforeigntrade.com
Paints and CoatingsSolvent in paints, lacquers, varnishes, and coatings; paint additivesInhalation, Dermal nih.govguidechem.comtaylorandfrancis.comatamanchemicals.com
Automotive ProductsComponent in various auto care productsInhalation, Dermal nih.gov
InksSolvent in printing inksInhalation, Dermal atamanchemicals.comatamankimya.comthegoodscentscompany.com
AdhesivesSolvent in adhesive productsInhalation, Dermal atamankimya.comthegoodscentscompany.com
Personal Care ProductsComponent in various household and personal care formulationsDermal, Inhalation fsforeigntrade.com
Textile and Agricultural ProductsUsed in the formulation of certain textile and agricultural productsDermal, Inhalation thegoodscentscompany.com

Safety Assessments and Risk Management Strategies

Regulatory bodies and chemical safety organizations have conducted assessments on this compound to establish its safety profile and determine appropriate risk management strategies.

The U.S. Environmental Protection Agency (EPA), under its Safer Choice program, has evaluated this compound. nih.gov It is listed in the Green half-circle class, which indicates the chemical is "expected to be of low concern" based on available data. nih.gov In Europe, this compound is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, and a comprehensive dossier of its properties has been submitted to the European Chemicals Agency (ECHA). nih.goveuropa.eu Assessments under REACH have determined that this compound is not considered to be a Persistent, Bioaccumulative, and Toxic (PBT) or a very Persistent and very Bioaccumulative (vPvB) substance. chemicalbook.com

Risk management strategies for propylene glycol ethers like this compound focus on minimizing exposure in both occupational and consumer settings. These strategies are informed by safety data sheets and regulatory assessments. echemi.comlgcstandards.comindenta.com

Key risk management measures include:

Engineering Controls: Ensuring adequate ventilation in areas where the product is used to keep vapor concentrations low and reduce the risk of inhalation. echemi.comaeb-group.com

Personal Protective Equipment (PPE): In occupational settings, the use of personal protective equipment such as safety goggles and chemical-impermeable gloves is recommended to prevent eye and skin contact. echemi.comindenta.comaeb-group.com

Safe Handling and Storage: Keeping containers tightly closed when not in use, storing them in cool, well-ventilated areas, and keeping them away from heat and sources of ignition are standard precautionary measures. lgcstandards.comindenta.com

Consumer Product Formulation: For related glycol ethers, risk management has included setting concentration limits in consumer products. For instance, the European Marketing and Use Directive 76/769/EEC stipulated that the related compound 2-methoxypropanol should not be present in consumer goods at concentrations exceeding 0.5%. canada.ca Such measures aim to keep potential consumer exposure below levels of concern. canada.ca

General Hygiene: Advising users to wash hands thoroughly after handling and to avoid eating or drinking in areas where the product is being used. lgcstandards.comaeb-group.com

These strategies collectively aim to ensure the safe use of products containing this compound by controlling potential exposure. aeb-group.com

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the molecular structure of 1-propoxy-2-propanol by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unique insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different chemical environments of its protons. The protons of the terminal methyl group on the propoxy chain (CH₃-CH₂-CH₂-O) typically appear as a triplet at the most upfield region. The adjacent methylene (B1212753) group (-CH₂-CH₂-O-) shows a sextet, while the methylene group attached to the ether oxygen (-CH₂-O-) presents as a triplet. For the propanol (B110389) portion of the molecule, the methyl group protons (-CH(OH)CH₃) appear as a doublet. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) gives a multiplet signal, and the methylene protons adjacent to this chiral center (-O-CH₂-CH(OH)-) would appear as distinct signals, often as a doublet of doublets, due to their diastereotopic nature. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent. The rate of proton exchange can be reduced by using specific solvents or by cooling, which can sometimes allow for the observation of coupling to adjacent protons. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info For this compound, six distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms. docbrown.info The carbons of the propoxy group would appear at distinct chemical shifts, as would the three carbons of the propan-2-ol moiety. docbrown.infonih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nih.govnist.gov

A prominent and broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. docbrown.info Strong C-H stretching vibrations from the alkyl groups are seen in the 3000-2850 cm⁻¹ region. A significant C-O stretching vibration, characteristic of the ether linkage, is also present, typically in the 1150-1085 cm⁻¹ range. nih.govdocbrown.info Another C-O stretching vibration corresponding to the secondary alcohol is also visible in the spectrum. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule of this compound. docbrown.info

Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3600-3200 (broad)
C-H Stretch (Alkyl)3000-2850
C-O Stretch (Ether)1150-1085
C-O Stretch (Alcohol)~1100

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and fragmentation pattern. orgchemboulder.com In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation after ionization. nist.gov

The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight (118.17 g/mol ). nih.gov However, for alcohols, the molecular ion peak can be weak or absent due to rapid fragmentation. docbrown.info The fragmentation of this compound is dominated by cleavage of the bonds adjacent to the oxygen atoms. The most abundant fragment ion, often the base peak, is typically observed at m/z 45, which corresponds to the [CH₃CHOH]⁺ ion formed by cleavage of the ether bond. nih.gov Other significant peaks include m/z 43, corresponding to the propyl cation [CH₃CH₂CH₂]⁺ or the acetyl cation [CH₃CO]⁺ from rearrangement, and m/z 73. nih.gov The analysis of these fragmentation patterns is essential for the structural confirmation of the compound. orgchemboulder.com

m/z Value Possible Fragment Ion
118[C₆H₁₄O₂]⁺ (Molecular Ion)
73[CH₂OCH₂CH(OH)CH₃]⁺
45[CH₃CHOH]⁺ (Base Peak)
43[CH₃CH₂CH₂]⁺

Infrared (IR) Spectroscopy

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from mixtures and for its quantification.

Gas chromatography (GC) is the preferred method for the analysis of volatile compounds like this compound and other glycol ethers. cdc.gov The technique allows for the separation and quantification of the compound in various samples, including workplace air. osha.govkeikaventures.com

In a typical GC method, the sample is injected into a heated port and vaporized. An inert carrier gas, such as helium or nitrogen, transports the sample through a capillary column. psu.edu For glycol ethers, columns with a polar stationary phase, such as a bonded polyethylene (B3416737) glycol (e.g., Stabilwax-DA), are often used to achieve good separation. osha.gov A flame ionization detector (FID) is commonly employed for detection due to its high sensitivity to hydrocarbons. osha.govkeikaventures.comresearchgate.net For air monitoring, samples can be collected by drawing air through an adsorbent tube, such as coconut shell charcoal, followed by solvent desorption (e.g., with a methylene chloride/methanol (B129727) mixture) before GC analysis. osha.govkeikaventures.com This methodology provides reliable quantification of this compound at low concentrations. osha.gov

Typical GC-FID Parameters for Glycol Ether Analysis:

Column: 30 m x 0.32 mm i.d. fused silica (B1680970) Stabilwax-DA column with a 1-µm film thickness. osha.gov

Carrier Gas: Helium. psu.edu

Detector: Flame Ionization Detector (FID). osha.govkeikaventures.com

Sample Preparation: Solvent desorption from charcoal tubes for air samples. osha.govkeikaventures.com

While GC is more common for volatile glycol ethers, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile derivatives or when analyzing complex aqueous matrices. A reverse-phase (RP) HPLC method would be the most probable approach for this compound. sielc.com

In an RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol would be suitable. sielc.com Detection can be achieved using a refractive index detector (RID), as this compound lacks a strong UV chromophore. If derivatization is performed to introduce a UV-active group, a UV detector could be used for enhanced sensitivity. The method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Gas Chromatography (GC)

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties and behavior of this compound at an atomic and molecular level. These methods complement experimental data, providing insights into molecular structure, energetics, and dynamic processes that can be difficult to observe directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide valuable information on atomic geometries, chemical bonding, and energetic properties. rsc.org

Studies have been conducted on this compound, also referred to as Propylene (B89431) Glycol n-Propyl Ether (PnP), using DFT within a continuum model (COSMO) to understand its conformational space. These calculations were performed with the quantum chemical program Turbomole, utilizing the BP functional with a TZVP basis set for the geometry optimization of various molecular conformers. uni-regensburg.de The primary goal of such calculations is to identify the most stable, lowest-energy structures of the molecule. uni-regensburg.de For PnP, conformers with energies significantly higher (e.g., more than 8 kJ/mol) than the most stable conformation are typically disregarded in these analyses. uni-regensburg.de Similar DFT approaches have been employed to analyze the thermochemistry of related alcohols, such as the dehydration of 2-propanol, using various basis sets to ensure computational accuracy. arxiv.org

While experimental spectroscopic data for this compound, including Infrared (IR) and mass spectra, are available from resources like the National Institute of Standards and Technology (NIST), computational methods are crucial for their interpretation. nist.gov Computational predictions can help resolve discrepancies in reported spectroscopic data that may arise from isomeric impurities or sample contamination.

For instance, differentiating between the structural isomers this compound and 2-propoxy-1-propanol (B159945) can be an analytical challenge. Computational modeling can predict the distinct signals that would appear in techniques like ¹³C Nuclear Magnetic Resonance (NMR), where the ether oxygen creates characteristic shifts. Furthermore, experimental spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) have been used to study the intermolecular interactions in binary mixtures of this compound with various amines, and computational predictions can help to understand and confirm the specific interactions observed in the spectra. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. Ab initio molecular dynamics (AIMD), which combines molecular dynamics with electronic structure calculations, provides detailed, atomistic-level insights into chemical processes and interfaces. aip.org

While specific AIMD studies focused solely on this compound are not widely documented, research on analogous molecules like 2-propanol demonstrates the utility of this technique. aip.orgchemrxiv.org AIMD simulations have been used to study the interaction of 2-propanol with surfaces and its behavior in aqueous environments. aip.orgchemrxiv.org These simulations can reveal how the molecule adsorbs onto a surface, whether it dissociates, and how it interacts with surrounding water molecules. chemrxiv.org This methodology could be applied to this compound to model its behavior as a solvent, its interaction at liquid-solid interfaces, or its thermal properties under various conditions.

Quantum-chemical cluster calculations are used to model a molecule and its immediate interacting environment, such as a surface or solvent molecules. These calculations, often employing DFT, are particularly useful for studying adsorption mechanisms. researchgate.net

Research on 2-propanol shows that this method can determine whether molecules adsorb to a surface molecularly (intact) or dissociatively (by breaking bonds, such as an O-H or C-OH bond). researchgate.net The calculations can identify the lowest energy adsorption state and the energy barriers for transitions between different states. researchgate.net This approach is directly applicable to this compound to understand its surface chemistry, which is relevant to its use in cleaning products and coatings where surface interaction is critical.

Molecular Dynamics Simulations

QSAR and Read-Across Approaches for Hazard and Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a substance to its physical, chemical, or biological activity. These models, along with read-across approaches, are used to predict the potential hazards and environmental fate of chemicals when experimental data is limited.

For this compound, environmental fate properties have been estimated using structure-based methods. For example, a Bioconcentration Factor (BCF) of 3 was calculated using a regression-derived equation, suggesting a low potential for bioconcentration in aquatic organisms. guidechem.com Similarly, the Soil Organic Carbon-Water Partitioning Coefficient (Koc) was estimated to be 2 using a method based on molecular connectivity indices, which implies very high mobility in soil. guidechem.com

For hazard assessment, read-across techniques are often employed, where data from a well-studied, structurally similar chemical is used to predict the properties of the target chemical. tennantsdistribution.com For related glycol ethers like 2-methoxypropanol, QSAR models such as CASETOX, TOPKAT, and DEREK have been used to predict toxicological endpoints. canada.ca The use of such modeled data, in conjunction with experimental results, has contributed to the assessment of this compound as a chemical expected to be of low concern by the U.S. Environmental Protection Agency (EPA). nih.gov

Industrial and Emerging Applications with Academic Linkages

Solvent Applications in Specialized Formulations

As a P-series glycol ether, 1-propoxy-2-propanol is recognized for its effective solvency, making it a crucial component in numerous specialized formulations. guidechem.com Its physical and chemical properties make it a versatile solvent for various industrial and commercial applications. ontosight.aialveg.com.mx

The compound is a key ingredient in specialized coatings such as acid-alcohol resins and electrophoretic paints. zhishangchemical.com Furthermore, its excellent solubility allows it to be used as a diluent and as a solvent for deleting paint. ethersolvent.com

Table 1: Properties of this compound Relevant to Coating Formulations

PropertyValueSignificance in Coatings
Purity ≥99.0%Ensures consistent performance and minimizes impurities that could affect coating quality.
Water Content ≤0.10%Low water content is critical for preventing undesirable reactions in moisture-sensitive formulations.
Acidity (as Acetic Acid) ≤0.01%Low acidity prevents premature curing or degradation of acid-sensitive resin binders.
Solvency HighEnables the dissolution of a wide range of resins and pigments, ensuring a homogeneous mixture.
Coalescing Ability ExcellentPromotes the formation of a continuous, defect-free film as the coating dries.

The properties of this compound support its use as a solvent in printing inks. zhishangchemical.comontosight.aiethersolvent.comthegoodscentscompany.com It is a component in various ink formulations, where its solvency helps to dissolve and stabilize the resins and dyes, ensuring uniform application and adhesion to substrates. zhishangchemical.comontosight.ai Its use extends to the textile industry as well. ethersolvent.comthegoodscentscompany.com The production and application of inks containing this solvent are noted as potential pathways for its release into the environment. guidechem.comnih.gov

This compound is a common solvent in a wide array of cleaning products for both industrial and household use. guidechem.comontosight.aicymitquimica.com Its effectiveness in dissolving organic stains, grease, and oils makes it a valuable ingredient in degreasers, metal cleaners, and hard surface cleaners. zhishangchemical.comethersolvent.comunilongmaterial.com It can be found in formulations for floor wax strippers and glass cleaners. ethersolvent.comethersolvent.com

Notably, its performance characteristics are comparable to those of ethylene (B1197577) glycol butyl ether, but it possesses lower odor and toxicity, positioning it as a favorable substitute for the latter. zhishangchemical.comunilongmaterial.com

Table 2: Applications of this compound in Cleaning Formulations

Product TypeFunction of this compound
Household & Industrial Cleaners Acts as a solvent to dissolve grease, oil, and other stubborn stains. zhishangchemical.comguidechem.com
Degreasers Effectively removes grease from various surfaces. zhishangchemical.comunilongmaterial.com
Metal Cleaners Used for cleaning and preparing metal surfaces. zhishangchemical.comunilongmaterial.com
Hard Surface Cleaners Provides solvency for cleaning tiles, ceramics, and other hard surfaces. ethersolvent.comethersolvent.com
Glass Cleaners Serves as an excellent solvent in glass cleaning formulas. zhishangchemical.comethersolvent.com
Floor Wax Strippers Aids in the removal of old wax layers from floors. ethersolvent.comethersolvent.com

In the adhesives industry, this compound is utilized as a solvent in the production of various adhesive products. ontosight.aialveg.com.mxethersolvent.comthegoodscentscompany.com Its role is to dissolve the polymer binders and other components to achieve the desired viscosity and application properties for the final adhesive formulation.

Cleaning Products

Chemical Intermediate and Monomer Research

Beyond its direct use as a solvent, this compound also serves as a chemical intermediate, participating in reactions to synthesize other chemical compounds.

This compound is identified as a coupling agent in the production of certain resins and plastics. guidechem.com A coupling agent helps to create a stable interface between different components in a composite material, such as between a resin and a filler. Its application has been noted in the formulation of acid-alcohol resins. zhishangchemical.com Academic and patent literature indicates that related glycol ethers, such as 1-methoxy-2-propanol (B31579), are used as co-solvents in the manufacturing process of epoxy resins, suggesting a potential area for further research and application of this compound in polymer synthesis. google.com

Use in Pharmaceutical Synthesis

This compound serves as a solvent in the manufacturing of pharmaceuticals. fishersci.caontosight.ai Its utility in this sector is supported by chemical suppliers that provide it as a raw material for pharmaceutical applications. thegoodscentscompany.com The function of similar glycol ethers, such as 1-methoxy-2-propanol (propylene glycol methyl ether), as "pollution-free" solvents in fine chemical synthesis within the pharmaceutical industry further underscores the role of this compound in these processes. researchgate.net Its properties allow it to be a medium for chemical reactions and a component in the formulation of final pharmaceutical products. thegoodscentscompany.com

Role in Fragrance and Flavoring Formulations

In the fragrance and flavoring industries, this compound is primarily used as a solvent. fishersci.caontosight.ai It is included in the International Fragrance Association (IFRA) transparency list as a fragrance ingredient. atamanchemicals.com Its function is to dissolve and carry other fragrance components. While some sources indicate it is "not for fragrance use," this typically means it is not used as a primary scent agent itself but rather as a carrier in the formulation. thegoodscentscompany.com It is also used in the formulation of personal care products and cosmetics. thegoodscentscompany.com

Advanced Materials Research

This compound is utilized in the field of advanced materials, particularly in the development of polymers and functional materials. thegoodscentscompany.com

Integration into Polymer Systems

This compound plays a crucial role as a coupling and coalescing agent in polymer systems. guidechem.comatamanchemicals.com

Coupling Agent: It is used as a coupling agent in the production of plastics and resins, helping to bind different components of the material together. guidechem.com

Coalescing Agent: In water-based latex paints and coatings, this compound acts as a coalescing agent. atamanchemicals.comresearchgate.net It facilitates the fusion of polymer particles during the drying process to form a continuous, strong, and coherent film. atamanchemicals.com This is essential for achieving desired properties in the final coating, such as durability and appearance. Its effectiveness is noted in various polymer systems, including hydrophobic acrylic latex copolymer resins. researchgate.net

A summary of its roles in polymer systems is presented below.

Table 1: Roles of this compound in Polymer Systems
Role System Function
Coupling Agent Resins, Plastics Binds chemically dissimilar materials. guidechem.com
Coalescing Agent Water-based Coatings, Paints Promotes polymer fusion during film formation. atamanchemicals.comresearchgate.net
Solvent Coatings, Inks Dissolves resins and other components. guidechem.com

Potential in Functional Material Development

The properties of this compound make it a valuable component in the development of functional materials. thegoodscentscompany.com Its application as a solvent and coalescent allows for the creation of coatings with specific functionalities. For instance, it is a component in formulations for low-VOC (Volatile Organic Compound) sealants and coatings designed for substrates like concrete and wood, providing water resistance and specific frictional characteristics. researchgate.net

Research into diagnostic coatings, a type of functional material, has utilized the related compound 1-methoxy-2-propanol. In this context, it serves as a solvent in the preparation of non-aqueous enzymatic coatings used for detecting blood glucose levels. acs.org This highlights the potential for glycol ethers like this compound to be integral in the development of sophisticated functional materials for biomedical and other advanced applications.

Conclusion and Future Research Directions

Synthesis Advancements and Efficiency Improvements

The industrial synthesis of 1-propoxy-2-propanol has traditionally been achieved through the reaction of propylene (B89431) oxide with n-propanol. google.com However, the pursuit of greener and more efficient manufacturing processes remains a critical objective. Future research is expected to focus on several key areas to improve synthesis:

Advanced Catalysis: The development of novel catalysts is a primary avenue for enhancing reaction selectivity and efficiency. Research into solid acid catalysts, such as modified zeolites or sulfated metal oxides, could offer alternatives to traditional homogeneous catalysts, potentially leading to easier separation, reduced waste, and higher yields of the desired α-isomer. scientific.net The use of environmentally benign ionic liquids as catalysts has also shown promise in the synthesis of propylene glycol ethers, offering mild reaction conditions and high catalytic efficiencies. cjcatal.com

Process Intensification: Exploring techniques like catalytic distillation, which combines reaction and separation in a single unit, could lead to significant energy savings and reduced capital costs. researchgate.net Continuous flow reactors also present an opportunity to improve process control, safety, and scalability compared to traditional batch processes. google.com

Renewable Feedstocks: A long-term goal is the development of synthetic routes from renewable resources. Investigating the conversion of bio-based platform chemicals, such as those derived from glycerol (B35011) or sugars, into propylene glycol and subsequently to this compound could significantly reduce the carbon footprint of its production. mdpi.comresearchgate.net

Elucidation of Specific Toxicological Mechanisms

Current toxicological data indicates that this compound has a low order of acute toxicity. haz-map.comchemicalbook.com However, a deeper understanding of its interaction with biological systems at the molecular level is required. Future toxicological research should prioritize:

Metabolic Pathways: The primary metabolic route for propylene glycol ethers involves oxidation by alcohol and aldehyde dehydrogenases. ecetoc.orgunil.ch Detailed in vitro and in vivo studies are needed to fully characterize the metabolic profile of this compound, including the identification of specific metabolites and the enzymes involved. This is particularly important for understanding potential differences in metabolism between isomers. unil.ch

In Vitro Systems: The use of advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide valuable insights into the potential effects of this compound on specific cell types and tissues, including the liver, kidney, and central nervous system, reducing the reliance on animal testing. unil.chfhnw.ch

Neurotoxicity Potential: Given that some glycol ethers have been associated with central nervous system effects, further investigation into the potential neurotoxicity of this compound and its metabolites is warranted. haz-map.comfhnw.ch This includes assessing its ability to cross the blood-brain barrier and its effects on neuronal cell function. unil.ch

Isomer-Specific Toxicology: Since commercial this compound is a mixture of isomers, understanding the distinct toxicological profiles of the α- (this compound) and β- (2-propoxy-1-propanol) isomers is essential for a complete risk assessment. atamanchemicals.com

Exploration of Novel Derivatives and Applications

The unique combination of a hydroxyl group and an ether linkage in this compound makes it a versatile building block for the synthesis of new molecules with tailored properties. Future research could explore:

Esterification and Etherification: The hydroxyl group can be readily esterified or further etherified to create a wide range of derivatives. These derivatives could find applications as specialty solvents, plasticizers, or surfactants with modified solvency, volatility, and surface activity.

Functionalized Polymers: this compound can be used as a monomer or a chain transfer agent in polymerization reactions to produce polymers with unique architectures and properties for use in coatings, adhesives, and other materials.

Pharmaceutical and Agrochemical Intermediates: The chemical structure of this compound may serve as a scaffold for the synthesis of more complex molecules with potential biological activity. nih.govgoogle.comzhishangchemical.com

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is crucial for accelerating research and development. In the context of this compound, this integration can be particularly fruitful:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and refining QSAR models can help predict the physicochemical properties, environmental fate, and toxicological endpoints of this compound and its derivatives, guiding experimental design and prioritizing compounds for further testing.

Molecular Modeling: Computational techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations can be used to study reaction mechanisms for synthesis, understand intermolecular interactions in solution, and model the binding of this compound to biological targets. researchgate.netuni-regensburg.de

Toxicokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion of this compound in the body. unil.ch These models, informed by in vitro and in silico data, can help to extrapolate findings from animal studies to humans and improve risk assessment.

By pursuing these future research directions, the scientific community can continue to build a comprehensive understanding of this compound, ensuring its safe and efficient use while unlocking its full potential for innovative applications.

Q & A

Basic: What methods are recommended for determining the purity of 1-propoxy-2-propanol in laboratory settings?

Answer: Gas chromatography (GC) is the primary method for assessing purity, as commercial grades typically report >93% purity via GC analysis . For isomer separation, reverse-phase HPLC with a polar stationary phase (e.g., C18 column) is suggested, given that this compound comprises ≥95% of the mixture, with 2-isopropoxy-1-propanol as a minor isomer . Cross-validation using refractive index (1.41 at 20°C) and density (0.89 g/cm³) measurements can supplement purity assessments .

Advanced: How can researchers reconcile conflicting or missing physicochemical data (e.g., vapor pressure, log Pow) for this compound?

Answer: When gaps exist (e.g., vapor pressure, log Pow in ), researchers should:

  • Empirically measure properties using ASTM/EUCLID-compliant methods (e.g., shake-flask for log Pow).
  • Leverage computational tools like EPI Suite or COSMOtherm for predictive modeling .
  • Cross-reference analogous compounds (e.g., propylene glycol ethers) with validated data from NIST or peer-reviewed studies .

Basic: What safety protocols are critical when handling this compound in experimental workflows?

Answer:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. For respiratory protection, use NIOSH-certified P95 respirators under low-exposure conditions .
  • Ventilation : Ensure fume hoods maintain airflow ≥100 ft/min during transfers .
  • First Aid : Flush skin/eyes with water for 15+ minutes; seek medical evaluation for persistent irritation .

Advanced: How should researchers address discrepancies in toxicological classifications (e.g., carcinogenicity) of this compound?

Answer:

  • Review hazard classifications : IARC and OSHA classify components with ≥0.1% concentration as potential carcinogens . However, this compound itself lacks direct carcinogenicity data.
  • Conduct in vitro assays : Prioritize Ames tests for mutagenicity and MTT assays for cytotoxicity to resolve ambiguity .
  • Apply precautionary principles : Assume reproductive/developmental toxicity risks until robust data are available .

Basic: What are the optimal storage conditions for this compound to ensure chemical stability?

Answer: Store in airtight, light-resistant containers at <15°C in well-ventilated areas. Avoid contact with strong oxidizers (e.g., peroxides) and metals like copper to prevent decomposition . Stability under inert atmospheres (N₂/Ar) is recommended for long-term storage .

Advanced: What experimental strategies can isolate this compound from its synthetic byproducts?

Answer:

  • Fractional distillation : Utilize its boiling point (149°C) to separate from lower-boiling impurities .
  • Liquid-liquid extraction : Employ water/ethyl acetate partitioning (log Pow ≈1.41 predicted) to isolate the target compound .
  • Spectroscopic validation : Confirm structure via ¹H NMR (e.g., δ 3.4–3.8 ppm for ether linkages) and FTIR (C-O-C stretch ~1100 cm⁻¹) .

Basic: How should researchers mitigate environmental contamination during disposal of this compound?

Answer:

  • Neutralization : Treat with activated carbon or sodium bicarbonate before disposal.
  • Regulatory compliance : Follow EPA/DOT guidelines (UN1993, Packing Group III) for flammable liquid disposal .
  • Avoid drainage : Use closed-loop systems to prevent aquatic toxicity; LC50/EC50 data should guide risk assessments .

Advanced: What methodologies are suitable for studying the solvent’s role in reaction kinetics (e.g., as a co-solvent)?

Answer:

  • Conductivity studies : Measure ion mobility in solutions (e.g., tetrabutylammonium salts) to assess polarity effects .
  • Phase behavior analysis : Use cloud-point titration to evaluate solvation in mixed-solvent systems (e.g., water/1-propoxy-2-propanol) .
  • Kinetic profiling : Compare reaction rates (e.g., SN2 mechanisms) against solvents like ethanol or DMSO to quantify solvent effects .

Basic: What analytical techniques are recommended for detecting trace impurities in this compound?

Answer:

  • GC-MS : Identify volatile impurities (e.g., residual propylene oxide) with DB-5MS columns .
  • Karl Fischer titration : Quantify water content (<0.1% w/w) to ensure anhydrous conditions for sensitive reactions .
  • ICP-OES : Screen for heavy metals (e.g., Pb, Hg) if industrial-grade reagents are used .

Advanced: How can computational modeling predict the environmental persistence of this compound?

Answer:

  • QSAR models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation factors using molecular descriptors (e.g., molecular weight 118.17 g/mol) .
  • Hydrolysis studies : Simulate aqueous stability at varying pH (e.g., t₁/₂ at pH 2–12) to assess hydrolytic degradation pathways .
  • Ecotoxicology databases : Cross-reference with EPA’s ECOTOX for algal/zooplankton toxicity benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.